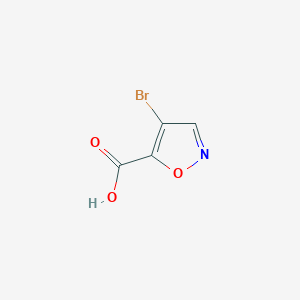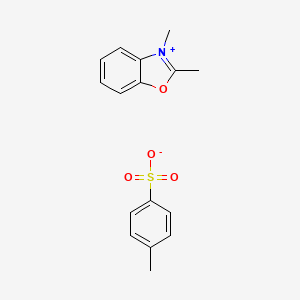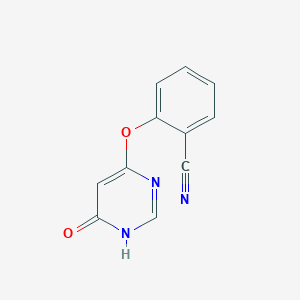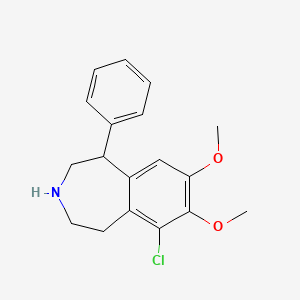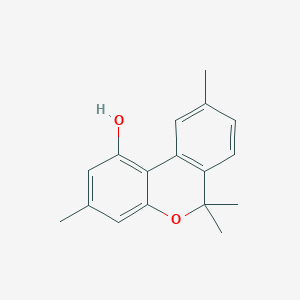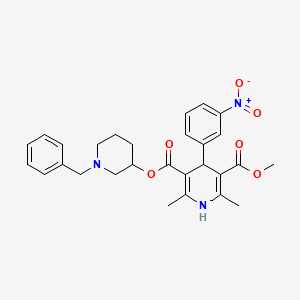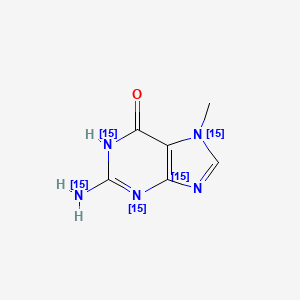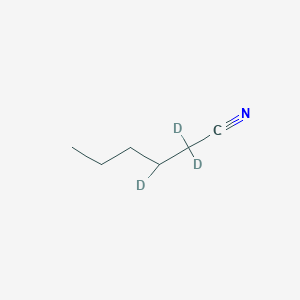
Hexanenitrile-6,6,6-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanenitrile-6,6,6-d3 is a deuterated organic compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotopologue of hexanenitrile, a colorless liquid with a faint odor. The presence of deuterium atoms imparts unique properties to this compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexanenitrile-6,6,6-d3 typically involves the deuteration of hexanenitrile. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to replace the hydrogen atoms in hexanenitrile with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanenitrile-6,6,6-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to deuterated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products:
Oxidation: Deuterated carboxylic acids.
Reduction: Deuterated amines.
Substitution: Deuterated derivatives with various functional groups.
Applications De Recherche Scientifique
Hexanenitrile-6,6,6-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Mécanisme D'action
The mechanism of action of Hexanenitrile-6,6,6-d3 is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and pathways, making deuterated compounds valuable in studying reaction mechanisms and metabolic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .
Comparaison Avec Des Composés Similaires
Hexanenitrile: The non-deuterated counterpart of Hexanenitrile-6,6,6-d3.
2,2,3-Trideuteriopentanenitrile: A similar deuterated nitrile compound with one less carbon atom.
2,2,3-Trideuteriobutanenitrile: Another deuterated nitrile compound with two fewer carbon atoms.
Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling and tracing. Compared to its non-deuterated counterpart, this compound offers enhanced stability and different reaction kinetics, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
2,2,3-trideuteriohexanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i4D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILKHAQXUAOOFU-GRRZFFPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCC)C([2H])([2H])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

